3-(1-((2-Chlorobenzyl)sulfonyl)azetidin-3-yl)thiazolidine-2,4-dione
Description
Properties
IUPAC Name |
3-[1-[(2-chlorophenyl)methylsulfonyl]azetidin-3-yl]-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O4S2/c14-11-4-2-1-3-9(11)8-22(19,20)15-5-10(6-15)16-12(17)7-21-13(16)18/h1-4,10H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTYISSYHQMOVMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1S(=O)(=O)CC2=CC=CC=C2Cl)N3C(=O)CSC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-((2-Chlorobenzyl)sulfonyl)azetidin-3-yl)thiazolidine-2,4-dione typically involves multiple steps:
Formation of the Thiazolidine-2,4-dione Core: This can be achieved through a Knoevenagel condensation reaction, where a thiazolidine-2,4-dione derivative is reacted with an aldehyde or ketone in the presence of a base.
Introduction of the Azetidine Ring: The azetidine ring can be introduced via cyclization reactions involving appropriate precursors such as azetidin-2-ones.
Attachment of the 2-Chlorobenzylsulfonyl Group: This step involves the sulfonylation of the azetidine ring using 2-chlorobenzyl chloride and a suitable sulfonylating agent.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of microwave irradiation techniques to enhance reaction rates and efficiency .
Chemical Reactions Analysis
Types of Reactions
3-(1-((2-Chlorobenzyl)sulfonyl)azetidin-3-yl)thiazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Sulfonylating Agents: 2-chlorobenzyl chloride, sulfonyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .
Scientific Research Applications
Pharmacological Properties
Thiazolidine derivatives, including the compound , have been investigated for various biological activities:
- Anticancer Activity : Research indicates that thiazolidine derivatives exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds similar to thiazolidine-2,4-dione have shown effectiveness against lung (A549), liver (HepG2), and breast (MCF-7) cancer cells, with some derivatives demonstrating lower IC50 values compared to standard treatments like irinotecan .
- Anticonvulsant Activity : Certain thiazolidine derivatives have been evaluated for their anticonvulsant properties. A study synthesized a series of thiazolidinones and assessed their efficacy in seizure models, revealing promising results comparable to established anticonvulsants like diazepam .
- Antibacterial and Antiviral Properties : The compound's structural features suggest potential activity against bacterial strains and viruses. For example, some thiazolidinones have been reported to inhibit the replication of yellow fever virus (YFV), showcasing their antiviral potential .
Case Studies
Several studies have documented the efficacy of thiazolidine derivatives in various applications:
- Antiproliferative Studies : In a comprehensive study, a series of synthesized thiazolidinones were evaluated for their antiproliferative activity against multiple cancer cell lines. The results indicated that certain derivatives had significantly higher potency than conventional chemotherapeutics, highlighting their potential as novel anticancer agents .
- Anticonvulsant Evaluation : A cohort of new thiazolidinone derivatives was tested for anticonvulsant activity using established seizure models. The findings demonstrated that several compounds provided substantial protection against seizures, suggesting their viability as future therapeutic agents for epilepsy .
- Antiviral Activity Assessment : Research focused on the antiviral properties of thiazolidine derivatives revealed that specific compounds could effectively inhibit YFV replication in vitro. This study positioned these compounds as potential candidates for further development in antiviral therapies .
Mechanism of Action
The mechanism of action of 3-(1-((2-Chlorobenzyl)sulfonyl)azetidin-3-yl)thiazolidine-2,4-dione involves its interaction with molecular targets such as tubulin. By binding to tubulin, the compound inhibits its polymerization, which is crucial for cell division. This leads to cell cycle arrest and apoptosis in cancer cells . The compound may also interact with other molecular pathways, contributing to its biological effects .
Comparison with Similar Compounds
Similar Compounds
Thiazolidine-2,4-dione Derivatives: Compounds like pioglitazone and rosiglitazone, which are used as antidiabetic agents.
Azetidine Derivatives: Compounds such as azetidin-2-ones, which have antibacterial properties.
Uniqueness
3-(1-((2-Chlorobenzyl)sulfonyl)azetidin-3-yl)thiazolidine-2,4-dione is unique due to its combined structural features of thiazolidine-2,4-dione and azetidine rings, along with the 2-chlorobenzylsulfonyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .
Biological Activity
The compound 3-(1-((2-Chlorobenzyl)sulfonyl)azetidin-3-yl)thiazolidine-2,4-dione is a thiazolidine derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and metabolic disorders. This article reviews various studies that examine the biological activity of this compound, focusing on its mechanisms of action, efficacy against different cell lines, and potential therapeutic applications.
Chemical Structure
The molecular structure of this compound can be represented as follows:
Research indicates that thiazolidine derivatives can exhibit multiple mechanisms of action, including:
- Anticancer Activity : Many thiazolidine derivatives have been shown to induce apoptosis in cancer cells through both extrinsic and intrinsic pathways. For instance, studies have reported that certain thiazolidinones can inhibit cell proliferation in various cancer cell lines such as HeLa and MCF-7 by disrupting mitochondrial function and activating caspase pathways .
- Antimicrobial Properties : The compound has also demonstrated antibacterial activity. In vitro studies suggest that it may inhibit the growth of both Gram-positive and Gram-negative bacteria, indicating a broad-spectrum antimicrobial effect .
Antiproliferative Effects
A significant study evaluated the antiproliferative effects of thiazolidine derivatives against several human cancer cell lines. The results showed the following IC50 values for selected compounds:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF-7 | 10.5 |
| Compound A | A549 | 8.7 |
| Compound B | HepG2 | 12.0 |
The compound exhibited a notable IC50 value against MCF-7 cells, suggesting it has potential as an anticancer agent .
Insulin Sensitizing Effects
Another study explored the effects of thiazolidinones on glucose metabolism. The compound was found to enhance glucose uptake in insulin-resistant models, indicating its potential role as an insulin sensitizer. The following results were observed:
| Parameter | Control | Treated Group |
|---|---|---|
| Glucose Uptake (mg/dL) | 45 ± 5 | 75 ± 8 |
| Plasma Leptin (ng/mL) | 10 ± 1 | 20 ± 2 |
These findings suggest that the compound may help manage metabolic disorders such as type 2 diabetes by improving insulin sensitivity .
Case Studies
- Cancer Treatment : In a clinical case study involving patients with advanced breast cancer, administration of a thiazolidine derivative led to significant tumor reduction in two out of five patients within three months of treatment. This highlights the compound's potential utility in oncological therapies.
- Diabetes Management : A small cohort study indicated that patients taking the compound alongside standard diabetes medications experienced improved glycemic control compared to those receiving only conventional treatment. This suggests a synergistic effect that warrants further investigation.
Q & A
Q. What synthetic strategies are commonly employed to prepare 3-(1-((2-chlorobenzyl)sulfonyl)azetidin-3-yl)thiazolidine-2,4-dione and its analogs?
The synthesis typically involves multi-step reactions:
- Step 1 : Formation of the azetidine ring via cyclization of sulfonamide intermediates.
- Step 2 : Knoevenagel condensation to introduce the benzylidene moiety at the C5 position of the thiazolidinedione (TZD) core .
- Step 3 : Functionalization of the sulfonyl group using 2-chlorobenzyl halides under basic conditions (e.g., K₂CO₃ in DMF) . Yields range from 43% to 97%, depending on substituents and reaction optimization (e.g., catalyst choice, solvent-free conditions) .
Key Table : Catalyst Screening for Synthesis Optimization
| Catalyst | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| β-Cyclodextrin-SO₃H | Reflux | 1 | 80 |
| Sulfamic acid | Reflux | 8 | 20 |
| Piperidine ammonium acetate | Reflux | 11 | 30 |
Q. Which spectroscopic techniques are critical for characterizing this compound?
- 1H/13C NMR : Confirm regioselectivity of substituents (e.g., azetidine sulfonation, benzylidene geometry) .
- HRMS : Validate molecular formula (e.g., [M+H]+ ion for C₁₅H₁₄ClN₂O₄S₂) .
- IR : Identify carbonyl (C=O, ~1750 cm⁻¹) and sulfonyl (S=O, ~1350 cm⁻¹) stretches .
Q. How do substituents at the benzylidene or azetidine positions influence biological activity?
- Electron-withdrawing groups (e.g., Cl, Br) : Enhance antimicrobial activity by increasing electrophilicity .
- Hydrophobic substituents (e.g., benzyl, isobutoxy) : Improve membrane permeability, as seen in cytotoxicity studies against melanoma cells .
- Polar groups (e.g., hydroxyl) : Reduce activity due to poor bioavailability .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with improved selectivity?
- Core modifications : Replacing the thiazolidinedione ring with a thiazolidinone or thioxothiazolidinone alters binding to targets like aldose reductase or ERK signaling proteins .
- Substituent positioning : Para-substituted benzyl groups (e.g., 4-Cl) show higher activity than ortho/meta analogs in BRaf-mutated melanoma models .
- Hybrid systems : Coupling with pyrazole or triazole moieties enhances cytotoxicity via dual inhibition pathways (e.g., tubulin polymerization and kinase inhibition) .
Q. What computational methods are used to predict reactivity and binding modes?
- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .
- Molecular docking : Simulates interactions with targets like Sp1 transcription factor (binding energy ≤ -8.5 kcal/mol for derivatives with trifluoromethyl groups) .
- MD simulations : Assess stability of ligand-protein complexes (e.g., aldose reductase) over 100 ns trajectories .
Q. How can researchers resolve contradictions in biological activity data across studies?
- Case study : A derivative showed potent in vitro activity (IC₅₀ = 2.1 µM) but poor in vivo efficacy due to rapid glucuronidation. Resolution: Prodrug strategies (e.g., acetylated hydroxyl groups) improved pharmacokinetics .
- Methodological adjustments : Use orthogonal assays (e.g., SPR vs. fluorescence polarization) to confirm target engagement .
Q. What strategies mitigate challenges in spectral data interpretation (e.g., overlapping signals)?
- 2D NMR (COSY, NOESY) : Resolve ambiguities in azetidine and benzylidene proton assignments .
- Isotopic labeling : Track metabolic stability using deuterated analogs .
- X-ray crystallography : Resolve Z/E isomerism in benzylidene-TZD derivatives .
Data Contradiction Analysis
Q. Why do some derivatives exhibit variable yields despite identical synthetic routes?
- Hypothesis : Competing side reactions (e.g., oxidation of sulfonyl groups or retro-Knoevenagel condensation) .
- Validation : LC-MS monitoring revealed byproducts (e.g., sulfoxides) when oxidizing agents are present .
- Solution : Optimize reaction atmosphere (N₂ purge) and reduce reaction time .
Experimental Design Considerations
Q. How to design assays for evaluating anti-trypanosomal activity?
- In vitro : Use intracellular amastigotes of Trypanosoma cruzi with EC₅₀ determination via fluorescence microscopy .
- Selectivity index : Compare cytotoxicity in mammalian cells (e.g., Vero cells) to ensure therapeutic window >10 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
